Product packaging for 6-Methylphthalazine(Cat. No.:CAS No. 78032-05-0)

6-Methylphthalazine

Cat. No.: B130039
CAS No.: 78032-05-0
M. Wt: 144.17 g/mol
InChI Key: NPOVJYAUMRFAQD-UHFFFAOYSA-N
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Description

Contextualization within Phthalazine (B143731) Chemistry Research

Phthalazine chemistry is a significant area of heterocyclic chemistry, and 6-Methylphthalazine serves as an important derivative within this class. chemimpex.comjocpr.com The core structure, a bicyclic system containing two adjacent nitrogen atoms, is a key feature that researchers modify to develop new compounds. jocpr.comontosight.ai this compound is utilized as a precursor or building block for synthesizing more complex phthalazine derivatives. chemimpex.com One documented synthetic route to produce this compound involves a two-step process starting from 2-bromobenzaldehyde (B122850) and benzaldehyde. cymitquimica.com The first step involves formylation of the aromatic ring, followed by lithiation and cyclization. cymitquimica.com The second step includes deprotection, hydrazine (B178648) formation, and acetal (B89532) cleavage to yield the final product. cymitquimica.com The presence of the methyl group can influence the electronic properties and steric interactions of the molecule, which is a key consideration in the design of new synthetic pathways and target compounds. vulcanchem.com

Significance of Phthalazine Core Structures in Advanced Chemical Science

The phthalazine nucleus is recognized as a "privileged structure" in medicinal chemistry. mdpi.com This is due to its prevalence in numerous bioactive compounds that have a wide range of applications in the pharmaceutical and agrochemical industries. nih.gov The versatility of the phthalazine core allows for the introduction of various structural modifications, leading to compounds with diverse biological activities. sci-hub.se

Extensive research has demonstrated that phthalazine derivatives exhibit a remarkable array of pharmacological properties, including:

Anticancer sci-hub.seacs.org

Anticonvulsant jocpr.comsci-hub.se

Antihypertensive jocpr.comsci-hub.se

Cardiotonic jocpr.comsci-hub.se

Anti-inflammatory jocpr.comsci-hub.se

Antidiabetic jocpr.comsci-hub.se

Analgesic sci-hub.se

Antimicrobial jocpr.comsci-hub.se

Beyond medicine, the phthalazine structure is integral to materials science, where it is used to create advanced materials like polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com Its derivatives also serve as intermediates in the production of dyes and pigments. chemimpex.com The stability and compatibility of the phthalazine core make it an attractive component for researchers aiming to innovate and improve product efficacy across different scientific fields. chemimpex.com

Research Trajectories and Future Outlook for this compound Studies

Current and future research involving this compound is focused on its application as a foundational element for synthesizing novel, structurally diverse molecules with targeted biological activities. chemimpex.comnih.gov A significant area of investigation is in oncology, where the phthalazine scaffold is a recognized kinase privileged fragment. ekb.eg Researchers are designing and synthesizing derivatives to act as potent inhibitors of specific enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) kinases and topoisomerase II. vulcanchem.comekb.egresearchgate.net For instance, certain biarylurea-based derivatives linked to a phthalazine core have shown potent and broad-spectrum growth inhibition against various cancer cell lines. ekb.eg

The development of efficient and innovative synthetic methodologies remains a key objective. nih.gov This includes single-step reactions and microwave-assisted synthesis to produce phthalazine derivatives in high yields, free from side products. sci-hub.se The ongoing exploration of structure-activity relationships around the phthalazine core aims to generate more robust, efficient, and selective compounds. nih.gov As a versatile intermediate, this compound is expected to continue playing a role in the discovery of new structural leads for treating a wide range of diseases and in the development of new materials. chemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B130039 6-Methylphthalazine CAS No. 78032-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVJYAUMRFAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506644
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78032-05-0
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 6 Methylphthalazine and Its Analogs

Classical and Conventional Synthetic Routes to 6-Methylphthalazine

Traditional methods for synthesizing the phthalazine (B143731) ring system, including this compound, have laid the groundwork for more advanced synthetic strategies. These classical routes often involve condensation and cyclization reactions as key steps.

Condensation Reactions with Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of phthalazines is the condensation reaction between a suitable dicarbonyl compound or its equivalent and a hydrazine derivative. bu.edu.egnanochemres.org For this compound, this typically involves a precursor containing the desired methyl-substituted benzene (B151609) ring.

One common approach starts with a substituted 2-aroylbenzoic acid, which is condensed with hydrazine hydrate (B1144303). ekb.eg For instance, the reaction of an appropriate 2-aroylbenzoic acid with hydrazine hydrate in a suitable solvent like boiling ethanol (B145695) leads to the formation of the corresponding phthalazinone derivative. ekb.eg This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular ring closure. ekb.eg

Another pathway involves the reaction of phthalic anhydride (B1165640) derivatives with hydrazine. For example, 3-methylphthalic anhydride can be reacted with hydrazine hydrate and sodium acetate (B1210297) in aqueous acetic acid under reflux conditions to yield 5-methylphthalazinedione. jocpr.com This intermediate can then be further modified to obtain the desired phthalazine derivatives.

The reaction of o-acylbenzoic acids with hydrazine derivatives like hydrazine hydrate or phenylhydrazine (B124118) in boiling butanol or ethanol is a well-established method for forming 2-substituted phthalazinones. bu.edu.eg Similarly, phthalimide (B116566) derivatives can serve as precursors. For example, N-aminophthalimides can undergo ring cleavage and subsequent cyclization in the presence of an aromatic hydrocarbon under Friedel-Crafts conditions to yield aryl phthalazinone derivatives. bu.edu.eg

A summary of representative condensation reactions is presented in the table below.

Starting Material(s)Reagents & ConditionsProductReference(s)
2-Aroylbenzoic acid derivativeHydrazine hydrate, boiling ethanolPhthalazin-1-one derivative ekb.eg
3-Methylphthalic anhydrideHydrazine hydrate, sodium acetate, aq. acetic acid, reflux5-Methylphthalazinedione jocpr.com
o-Acylbenzoic acidHydrazine hydrate or phenylhydrazine, butanol or ethanol, reflux2-Substituted phthalazinone bu.edu.eg
N-Aminophthalimide, Aromatic hydrocarbonFriedel-Crafts conditionsAryl phthalazinone derivative bu.edu.eg

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental to forming the heterocyclic phthalazine ring. nih.gov These reactions can be initiated from various open-chain precursors that are designed to undergo intramolecular ring closure.

A notable method involves a sequence starting from substituted 2-bromobenzaldehyde (B122850) acetals. This process includes:

Lithiation and formylation: Introduction of a formyl group.

Deprotection: Removal of the acetal (B89532) protecting group.

Condensative cyclization: Reaction with hydrazine to form the phthalazine ring. researchgate.net

Radical cyclization reactions also offer a pathway to heterocyclic ring formation, although their specific application to this compound is less commonly reported in introductory literature. nih.gov These reactions involve the generation of a radical intermediate that undergoes intramolecular cyclization. nih.gov The control between endo- and exo-cyclization can often be influenced by the substrate's structure or the reagents used. mdpi.com

Anionic cyclization is another powerful tool in the synthesis of cyclic compounds, where an anionic intermediate attacks an intramolecular electrophilic site to form the ring. harvard.edu

The table below illustrates different cyclization strategies.

Precursor TypeKey Reaction StepsResulting StructureReference(s)
Substituted 2-bromobenzaldehyde acetalLithiation, formylation, deprotection, condensative cyclization with hydrazineSubstituted phthalazine researchgate.net
Olefinic N-chloroaminesChloro-amino-cyclization (endo or exo selective)3-Chloro-piperidines or 2-chloromethyl-pyrrolidines mdpi.com

Palladium-Catalyzed Coupling Reactions in Phthalazine Scaffold Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org These reactions are particularly valuable for constructing and functionalizing the phthalazine scaffold.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method. mdpi.com For instance, a one-pot sequential Suzuki-Miyaura coupling can be used to synthesize highly functionalized naphthyridones, a related class of heterocycles. mdpi.com This highlights the potential for similar strategies in phthalazine synthesis.

The Sonogashira-Hagihara reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed transformation that can be used to introduce alkynyl groups into heterocyclic systems. mdpi.com

A domino one-pot strategy for the synthesis of phthalazines and phthalazinones has been developed, which involves a palladium-catalyzed acylation followed by a nucleophilic cyclocondensation with dinucleophilic reagents. researchgate.net This approach utilizes simple aldehydes and nitrogen nucleophiles and avoids the need for directing groups or carbonyl group activation. researchgate.net

Furthermore, palladium-catalyzed sulfanylation of substituted 4-bromophthalazin-1(2H)-ones has been demonstrated as an effective method for introducing alkylsulfanyl groups at the 4-position of the phthalazinone core. researchgate.net

Reaction TypeReactantsCatalyst SystemProduct TypeReference(s)
Suzuki-Miyaura CouplingOrganohalide, Organoboronic acidPalladium catalystC-C coupled heterocycle mdpi.com
Sonogashira-Hagihara CouplingTerminal alkyne, Aryl/vinyl halidePalladium/Copper catalystAlkynylated heterocycle mdpi.com
Acylation/CyclocondensationAldehyde, Dinucleophilic reagentPalladium catalystPhthalazine/Phthalazinone researchgate.net
Sulfanylation4-Bromophthalazinone, Aliphatic mercaptanPalladium catalyst4-Alkylsulfanylphthalazinone researchgate.net

Multi-Component Reactions (MCRs) in Phthalazine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. researchgate.netresearchgate.net

One-pot MCRs are particularly attractive for the synthesis of complex heterocyclic systems like phthalazines. analchemres.org An electrochemical approach for the preparation of nanosized particles of phthalazine derivatives has been developed based on a one-pot MCR of phthalhydrazide (B32825), malononitrile, and various aldehydes. analchemres.org This method is notable for its high yields and short reaction times. analchemres.org

Another example is the one-pot, four-component condensation reaction of phthalhydrazide, aromatic propargyloxy aldehydes, active methylene (B1212753) compounds (like dimedone), and azides to synthesize complex [(1,2,3-triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives. proquest.com This reaction combines a MCR with a click reaction, showcasing a powerful strategy for building intricate molecular architectures. proquest.com

The development of novel MCRs continues to be an active area of research, with a focus on creating environmentally benign and efficient synthetic protocols. researchgate.net

ReactantsCatalyst/ConditionsProduct TypeReference(s)
Phthalhydrazide, Malononitrile, AldehydeElectrochemical, NaBr, propanol (B110389)Nanosized phthalazine derivatives analchemres.org
Phthalhydrazide, Aromatic propargyloxy aldehyde, Active methylene compound, AzideCu(OAc)2/sodium ascorbate, p-toluenesulfonic acidTriazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives proquest.com

Advanced Synthetic Approaches for this compound Derivatization

To improve reaction efficiency, reduce environmental impact, and access novel derivatives, advanced synthetic methodologies are being increasingly employed. Microwave-assisted synthesis is a prominent example of such an approach.

Microwave-Assisted Synthetic Protocols for Substituted Phthalazines

Microwave-assisted organic synthesis has emerged as a powerful technique that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. tandfonline.comtandfonline.com This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including phthalazine derivatives. tandfonline.comresearchgate.net

The use of microwave irradiation can accelerate various organic reactions, such as cyclizations, cycloadditions, and nucleophilic substitutions. tandfonline.com A series of novel phthalazine derivatives have been synthesized by subjecting chlorophthalazine to microwave irradiation in the presence of various reagents, including hydrazine derivatives, amines, and active methylene compounds. tandfonline.comtandfonline.com This approach has been shown to be superior to conventional methods in terms of both reaction time and yield. tandfonline.comtandfonline.com

Microwave-assisted MCRs have also been developed for the synthesis of phthalazine-containing scaffolds. bohrium.com For example, the one-pot condensation of aldehydes, malononitrile, and phthalhydrazide can be efficiently carried out under microwave irradiation in the presence of a task-specific ionic liquid as a catalyst, leading to high yields of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. figshare.com

The table below provides a comparison of conventional and microwave-assisted synthesis for a representative reaction.

ReactionMethodReaction TimeYieldReference(s)
Synthesis of Phthalazine Derivatives from ChlorophthalazineConventionalHoursModerate tandfonline.comtandfonline.com
Synthesis of Phthalazine Derivatives from ChlorophthalazineMicrowave-AssistedMinutesHigh tandfonline.comtandfonline.com
One-pot synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dionesConventional Reflux-- figshare.com
One-pot synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dionesMicrowave-Assisted-up to 94% figshare.com

Electrochemical Synthesis Methods for Phthalazine Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional methods for preparing phthalazine derivatives. One notable approach involves a one-pot multicomponent reaction of phthalhydrazide, malononitrile, and various aldehydes in an undivided cell using sodium bromide as the electrolyte. analchemres.org This method proceeds in propanol and is praised for its high yields, very short reaction times, and the ability to produce nanosized particles of the final product directly. analchemres.org

Another electrochemical strategy focuses on the oxidation of 2,3-dihydrophthalazine-1,4-dione. rhhz.netsid.ir In this process, the electrochemically generated phthalazine-1,4-dione acts as a Michael acceptor. rhhz.net It readily participates in a Michael-type addition reaction with nucleophiles, such as arylsulfinic acids or indole (B1671886) derivatives, through an EC (electrochemical-chemical) mechanism. rhhz.netsid.ir This technique provides a one-pot procedure for creating new sulfonamide or indoyl derivatives of phthalazine in good yields at a carbon electrode, avoiding the use of toxic reagents and representing a clean synthetic route. rhhz.netsid.ir

Table 1: Electrochemical Synthesis Approaches for Phthalazine Derivatives

Method Starting Materials Key Reagents/Conditions Product Type Reference
Multicomponent Reaction Phthalhydrazide, Malononitrile, Aldehydes Propanol, NaBr, Undivided electrochemical cell Nanosized Phthalazine Derivatives analchemres.org

Visible Light-Mediated Amination/Smiles Cascade in Phthalazine Synthesis

Visible light photocatalysis has emerged as a powerful tool for constructing complex heterocyclic systems under mild conditions. A novel cascade reaction for synthesizing phthalazine derivatives involves a visible light-induced radical hydroamination followed by a radical Smiles rearrangement. nih.govrsc.org This method utilizes readily accessible ortho-alkynylsulfonohydrazone precursors, which, under the influence of a photosensitizer like Ru(II), undergo an intramolecular cyclization. nih.govresearchgate.netmdpi.com

The proposed mechanism begins with the oxidation of the deprotonated hydrazone nitrogen by the excited photosensitizer, generating a nitrogen-centered radical. researchgate.net This radical then undergoes an addition to the intramolecular alkyne, leading to a carbon radical that initiates the Smiles rearrangement and subsequent desulfonylation. researchgate.netmdpi.com The process is notable for its high yields, broad substrate scope, and excellent tolerance for various functional groups, including halogens, which allows for further downstream functionalization via cross-coupling reactions. nih.gov This strategy can also be performed in a one-pot fashion starting from the corresponding carbonyl compounds. nih.gov

Regioselective Functionalization of the Phthalazine Core

Achieving regioselective functionalization is a key challenge in the synthesis of substituted phthalazines. A significant advancement in this area is the use of iridium-catalyzed C–H borylation. This method has been successfully applied to phthalazine heterobiaryls, demonstrating excellent position-selectivity. acs.org By employing a chiral auxiliary, such as a (+)-menthyl or (−)-menthyl group on the phthalazine core, the borylation can be directed to a specific position on the appended carbocyclic ring. acs.org

The use of an in-situ generated Ir(I)-2-aminopyridine catalytic system has proven highly efficient for this transformation. acs.org The resulting borylated atropisomers can be further functionalized, for instance, through a nickel-catalyzed Suzuki-Miyaura cross-coupling with aryl halides, which proceeds with a high degree of stereoretention. acs.org This two-step sequence provides a powerful strategy for the controlled, regioselective construction of complex, triaryl phthalazine-based structures.

Synthesis of Key Intermediates for this compound Modification

Preparation of Halogenated this compound Derivatives

Halogenated phthalazines are versatile intermediates for introducing a wide range of functional groups through cross-coupling and nucleophilic substitution reactions. The most common method for preparing 1-chlorophthalazines involves the chlorination of the corresponding phthalazin-1(2H)-one precursor. tandfonline.com For this compound, this would involve treating 6-methylphthalazin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃), typically under reflux conditions, to yield 1-chloro-6-methylphthalazine. tandfonline.comsci-hub.se Similarly, 1,4-dichlorophthalazines can be synthesized from the corresponding phthalazine-1,4-diones by refluxing with POCl₃. tandfonline.com

The reactivity of the chlorine atom allows for its displacement by various nucleophiles. tandfonline.com For example, syntheses of 4-benzylamino-1-chloro-6-substituted phthalazines have been reported, showcasing the utility of these halogenated intermediates in building more complex molecules. researchgate.net

Table 2: General Conditions for Chlorination of Phthalazinones

Precursor Chlorinating Agent Typical Conditions Product Reference
Phthalazin-1(2H)-one POCl₃ or SOCl₂ Reflux (e.g., 70-110 °C) 1-Chlorophthalazine (B19308) tandfonline.com

Synthesis of Hydrazinophthalazine Precursors

Hydrazinophthalazines are crucial precursors, most famously represented by the antihypertensive drug hydralazine (B1673433) (1-hydrazinophthalazine). The synthesis of these compounds is typically achieved through the reaction of a 1-chlorophthalazine derivative with hydrazine hydrate. google.com

To prepare a 6-methyl-substituted analog, 1-chloro-6-methylphthalazine would be heated with hydrazine hydrate, often in a solvent like ethanol. google.com Upon reaction and subsequent cooling, the 1-hydrazino-6-methylphthalazine product crystallizes and can be isolated. This straightforward nucleophilic substitution reaction provides efficient access to the hydrazino moiety, which can be a building block for constructing triazolo-phthalazines or other heterocyclic systems. sci-hub.sevulcanchem.com

Formation of Phthalazinone and Related Oxidized Forms

Phthalazinones and phthalazindiones are fundamental structures in phthalazine chemistry and serve as precursors for many of the derivatives discussed. The most common route to phthalazin-1(2H)-ones is the condensation of an o-acylbenzoic acid with hydrazine hydrate. bu.edu.egekb.eg For the synthesis of 6-methylphthalazin-1(2H)-one, the precursor would be 4-methyl-2-acylbenzoic acid, which is cyclized by heating with hydrazine, often in a solvent like ethanol or butanol. bu.edu.eg

Phthalazine-1,4-diones can be prepared from the corresponding phthalic acid or phthalic anhydride. bu.edu.eg For instance, 4-methylphthalic anhydride can be refluxed with a hydrazine source to yield N-substituted phthalimides, which can then be rearranged to the phthalazindione. bu.edu.eg Alternatively, phthalhydrazides (2,3-dihydrophthalazine-1,4-diones) can be oxidized to give the corresponding phthalazine-1,4-dione. bu.edu.eg

Mechanistic Investigations of this compound Formation and Transformation Reactions

The study of reaction mechanisms provides fundamental insights into how chemical bonds are formed and broken, allowing for the optimization of synthetic routes and the prediction of product outcomes. For heterocyclic systems like this compound, mechanistic investigations are crucial for understanding its synthesis and reactivity. These investigations often involve a combination of experimental evidence, such as the isolation and characterization of intermediates, kinetic studies, and computational modeling to map potential energy surfaces, transition states, and reaction pathways. sumitomo-chem.co.jpcardiff.ac.uk

Mechanisms of this compound Formation

The most prevalent and classical synthesis of the phthalazine framework involves the condensation reaction between a 1,2-dicarbonyl compound and hydrazine or its derivatives. researchgate.net For this compound, the logical precursor would be 4-methylbenzene-1,2-dicarbaldehyde (4-methylphthalaldehyde).

The reaction mechanism proceeds through several distinct steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of hydrazine hydrate onto one of the electrophilic carbonyl carbons of the dicarbaldehyde. This forms a tetrahedral intermediate.

Hydrazone Formation: The tetrahedral intermediate is unstable and eliminates a molecule of water to form a hydrazone intermediate. This step is a classical condensation reaction. ekb.eg

Intramolecular Cyclization: The second amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a cyclic hemiaminal-like intermediate.

Dehydration/Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration leads to the formation of a stable, aromatic phthalazine ring system, yielding this compound.

Computational studies on analogous systems, such as the formation of phthalazin-1-ol derivatives, confirm that the reaction proceeds via a hydrazone derivative followed by ring closure. ekb.eg The transition state is the highest point on a reaction coordinate diagram, representing the point of maximum instability as bonds are broken and formed, whereas an intermediate is a species that exists in a local energy minimum between two transition states. organicchemistrytutor.comsolubilityofthings.comlibretexts.org

Table 1: Proposed Intermediates and Transition States in the Formation of this compound

StepReactantsIntermediate/Transition StateProduct of Step
14-methylphthalaldehyde + HydrazineTS1: Nucleophilic attack of NH₂ on C=OTetrahedral Intermediate
2Tetrahedral IntermediateTS2: Proton transfer and loss of H₂OHydrazone Intermediate
3Hydrazone IntermediateTS3: Intramolecular nucleophilic attackCyclic Intermediate
4Cyclic IntermediateTS4: Elimination of second H₂O moleculeThis compound

TS = Transition State

Mechanisms of this compound Transformation

The reactivity of this compound is dictated by the electron distribution in its heterocyclic ring and the presence of the methyl substituent. The nitrogen atoms are nucleophilic, while the aromatic ring can undergo various transformations.

Photoalkylation of the Phthalazine Ring

A significant transformation reaction of the parent phthalazine molecule is photoalkylation. Detailed mechanistic studies have shown that the irradiation of phthalazine in acidified alcohols, such as methanol (B129727), results in the formation of 1-methylphthalazine. oup.com The proposed mechanism for this photo-induced reaction is applicable to this compound and involves the following key stages:

Protonation: In an acidic medium, one of the nitrogen atoms of the phthalazine ring becomes protonated.

Excitation: The protonated phthalazine absorbs UV light, promoting it to an excited state (singlet or triplet).

Electron Transfer: The excited, protonated diazine acts as an electron acceptor. An electron is transferred from the solvent (the alcohol) to the excited molecule, forming a radical cation of the alcohol and a neutral radical of the phthalazinyl moiety.

Radical Coupling: The alcohol-derived radical (e.g., •CH₂OH from methanol) attacks the phthalazine radical.

Rearomatization: The resulting adduct rearomatizes through the loss of a proton and subsequent steps to yield the alkylated product.

The quantum yields for this reaction vary depending on the alcohol used, decreasing in the order of methanol > ethanol >> 2-propanol, which reflects the stability and ease of formation of the respective alcohol radicals. oup.com The presence of the 6-methyl group is not expected to fundamentally alter this mechanism but may influence the electronic properties and reactivity of the ring.

Table 2: Mechanistic Details of Photoalkylation of this compound (Analogous to Phthalazine)

StageDescriptionKey Species
1. ProtonationThis compound accepts a proton from the acidic medium.Protonated this compound
2. ExcitationAbsorption of UV light promotes the molecule to an excited state.Excited protonated this compound
3. Electron TransferAn electron is transferred from the alcohol solvent to the excited molecule.6-Methylphthalazinyl radical + Alcohol radical cation
4. Radical CouplingThe hydroxymethyl radical attacks the phthalazine ring system.Adduct radical species
5. RearomatizationThe system stabilizes by losing a proton to form the final product.1-Alkyl-6-methylphthalazine

These mechanistic investigations, combining foundational organic principles with modern analytical and computational techniques, are essential for manipulating the this compound scaffold to create novel derivatives with specific chemical properties. sumitomo-chem.co.jp

Medicinal Chemistry and Biological Activity of 6 Methylphthalazine Derivatives

Exploration of Pharmacological Potential of Phthalazine (B143731) Scaffolds

The phthalazine nucleus is a key pharmacophore found in numerous compounds with significant therapeutic applications. sci-hub.senih.gov Derivatives of phthalazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antihypertensive properties. pharmainfo.inresearchgate.net The presence of nitrogen atoms in the heterocyclic ring contributes to the molecule's ability to interact with various biological targets. pharmainfo.in The versatility of the phthalazine scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents. pharmainfo.insci-hub.sejocpr.com

Anticancer Activity Research of 6-Methylphthalazine Analogs

The anticancer potential of phthalazine derivatives has been an area of intensive research. sci-hub.senih.gov Modifications of the phthalazine core, including the introduction of a methyl group at the 6-position, have led to the development of analogs with promising antitumor activities.

Inhibition of Poly-[ADP-ribose] Polymerase (PARP)

Poly-[ADP-ribose] polymerase (PARP) is a family of enzymes crucial for DNA repair. nih.govnih.gov Inhibitors of PARP have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govmdpi.com The phthalazine scaffold is a key structural feature in several potent PARP inhibitors. osf.io For example, some phthalazinone derivatives have demonstrated potent PARP-1 inhibitory activity, with one compound showing an IC50 value of 97 nM, which is more potent than the established PARP inhibitor Olaparib (IC50 = 139 nM) in the same study. osf.io The development of PARP inhibitors represents a targeted therapeutic strategy, and phthalazine derivatives have shown significant promise in this area. nih.gov

Cytotoxicity Studies Against Various Cancer Cell Lines (e.g., MCF7, HepG2, HCT116, HT-29, PC-3, A549, HeLa)

Derivatives of this compound and related phthalazine compounds have been evaluated for their cytotoxic effects against a wide range of human cancer cell lines. These studies are crucial for determining the anticancer potential and selectivity of new compounds.

For example, certain phthalazinone derivatives have shown significant cytotoxic activity against A549 lung carcinoma cells. osf.io In another study, biarylurea-based phthalazine derivatives exhibited broad-spectrum cell growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, prostate cancer, and breast cancer. nih.gov One compound, in particular, demonstrated lethal effects against several leukemia and melanoma cell lines. nih.gov

The human cancer cell lines frequently used in these cytotoxicity studies include:

MCF-7: Breast adenocarcinoma researchgate.netresearchgate.netekb.eg

HepG2: Liver carcinoma ekb.egmdpi.comjksus.org

HCT116: Colon carcinoma researchgate.netekb.egmdpi.com

HT-29: Colorectal adenocarcinoma researchgate.netresearchgate.net

PC-3: Prostate cancer researchgate.netekb.egmdpi.com

A549: Lung carcinoma ekb.egmdpi.comjksus.org

HeLa: Cervical cancer

Table 2: Cytotoxicity of Selected Phthalazine Derivatives Against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 48a HepG217.39 sci-hub.se
Compound 48a PC319.84 sci-hub.se
Compound 11a MCF-77.15 researchgate.net
Compound 8 HepG23.8 mdpi.com
Compound 8 A5493.5 mdpi.com
se-182 A54915.80 jksus.org
se-182 HepG215.58 jksus.org

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antiangiogenic Activity Investigations

The inhibition of angiogenesis is a key strategy in cancer therapy. As mentioned previously, the inhibition of VEGFR-2 by this compound analogs is a primary mechanism for their antiangiogenic effects. nih.govnih.gov The antiangiogenic potential of these compounds is often assessed using in vitro assays, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay. nih.govmdpi.comreading.ac.uk

Several phthalazine derivatives have demonstrated significant inhibition of HUVEC proliferation and tube formation, supporting their potential as antiangiogenic agents. nih.govajmb.org For instance, compounds 12b , 12c , and 13c showed potent inhibition of HUVEC cell lines, which correlates with their VEGFR-2 inhibitory activity. nih.gov

Enzyme Inhibitory Activities of this compound Derivatives

Beyond their anticancer activities, derivatives of this compound and the broader phthalazine class have been explored for their ability to inhibit various other enzymes. Phthalazine-containing compounds have shown inhibitory activity against enzymes such as phosphodiesterases (PDEs) and aldose reductase. sci-hub.seresearchgate.net For example, certain phthalazine derivatives have been identified as potent PDE4 inhibitors. researchgate.net Additionally, some sulfonamide derivatives have been investigated for their enzyme inhibitory potential against targets like carbonic anhydrase and urease. rsc.org The ability of the phthalazine scaffold to be readily modified allows for the fine-tuning of its inhibitory activity and selectivity against different enzyme targets. pharmainfo.innih.govajchem-a.com

Aldose Reductase (AR) Inhibition

Other Therapeutic Applications of this compound Analogs

The search for new anticonvulsant drugs with improved potency and safety profiles has led to the investigation of various heterocyclic systems, including phthalazine derivatives. mdpi.comnih.gov Several series of 6-substituted phthalazine analogs have shown significant anticonvulsant properties in preclinical models. mdpi.comnih.gov

One study focused on 6-substituted- researchgate.netnih.govmdpi.comtriazolo[3,4-a]phthalazine derivatives, which were evaluated in the maximal electroshock (MES) test, a standard screening model for anticonvulsant activity. mdpi.com Many of the synthesized compounds showed potent activity. The most promising compound, 6-(3-(trifluoromethyl)benzyloxy) researchgate.netnih.govmdpi.comtriazolo[3,4-a]phthalazine (compound 14), had a median effective dose (ED50) of 9.3 mg/kg. mdpi.com This compound also demonstrated a wide margin of safety, with a protective index (PI) significantly higher than that of the established drug carbamazepine (B1668303). mdpi.com

Similarly, a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives was synthesized and evaluated. The most potent compound in this class, 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m), exhibited an ED50 of 6.8 mg/kg in the MES test. nih.gov Its protective index (PI = TD50/ED50) was 67.1, far exceeding that of carbamazepine (PI = 6.4), highlighting its potential as a lead compound for developing new anticonvulsant agents. nih.gov

Table 4: Anticonvulsant Activity of Selected Phthalazine Derivatives

Compound Chemical Class ED50 (mg/kg) (MES Test) Protective Index (PI) Reference
14 researchgate.netnih.govmdpi.comtriazolo[3,4-a]phthalazine 9.3 >10.7 mdpi.com
4m tetrazolo[5,1-a]phthalazine 6.8 67.1 nih.gov
Carbamazepine Reference Drug 8.8 6.4 nih.gov

This table summarizes the median effective dose (ED50) and protective index (PI) of lead phthalazine derivatives from anticonvulsant studies.

Inflammation is a complex biological response, and the development of safer and more effective anti-inflammatory drugs is a major research goal. Phthalazine derivatives have been investigated for this purpose, with several analogs showing promising activity. frontiersin.org

In one study, new 6-(4-methanesulphonamidophenyl)-substituted phthalazinone analogues were synthesized and evaluated for anti-inflammatory effects using the carrageenan-induced paw edema model. While the phthalazinone derivatives displayed activity, their pyridazinone counterparts were generally more potent. An unsubstituted phthalazinone derivative (15a) showed 40.2% inhibition of edema at a 40 mg/kg dose after 3 hours.

Another study reported the synthesis of sixteen new phthalazinone derivatives and their evaluation for in vivo anti-inflammatory activity. frontiersin.org Two compounds, 2b (2-(4-methanesulfonylphenyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)phthalazin-1-one) and 2i (4-(4-biphenyl)-2-(4-(methylsulfonyl)phenyl)phthalazin-1(2H)-one), demonstrated significant anti-inflammatory effects that were comparable to the standard drug etoricoxib. frontiersin.org These findings underscore the potential of the phthalazinone scaffold in the development of new anti-inflammatory agents. frontiersin.org

Table 5: Anti-Inflammatory Activity of Selected Phthalazinone Derivatives

Compound Key Structural Feature Activity Reference
15a Unsubstituted Phthalazinone 40.2% edema inhibition
2b 2-(4-methanesulfonylphenyl)-4-(tetrahydronaphthalenyl)phthalazinone Significant activity, comparable to etoricoxib frontiersin.org
2i 4-(4-biphenyl)-2-(4-(methylsulfonyl)phenyl)phthalazinone Significant activity, comparable to etoricoxib frontiersin.org

This table highlights the anti-inflammatory findings for representative phthalazinone compounds.

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phthalazine derivatives have been explored for their potential to inhibit the growth of various bacteria and fungi.

Research into 6-arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones revealed that many of these compounds possess good in vitro antifungal activity against pathogenic fungal strains. Structure-activity relationship studies suggested that the 6-arylamino phthalazine-5,8-diones were generally more potent than the 6,7-bis(arylthio) analogs, and that the quinone moiety was essential for activity. oncotarget.com

In another study, S-nucleosides of 4-mesitylphthalazine-1-thiol were synthesized and tested. Compound 7 from this series showed antibacterial activity against E. coli and antifungal activity against C. keyfer, both with a Minimum Inhibitory Concentration (MIC) of 18.87 μg/mL. Furthermore, a series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were synthesized, with most showing inhibitory activity against Staphylococcus aureus. One derivative in particular, compound 5l, demonstrated broad-spectrum inhibitory activity against all tested bacterial and fungal strains.

Table 6: Antimicrobial and Antifungal Activity of Selected Phthalazine Derivatives

Compound/Class Target Organism(s) Activity (MIC) Reference
6-Arylamino-phthalazine-5,8-diones Pathogenic fungi Good antifungal activity
Compound 7 (S-nucleoside) E. coli, C. keyfer 18.87 μg/mL
Compound 5l (triazolo-phthalazine) Various bacteria and fungi Broad-spectrum activity

This table summarizes the Minimum Inhibitory Concentration (MIC) and general activity of various phthalazine derivatives against microbial and fungal strains.

Antihypertensive and Vasorelaxant Effects

Derivatives of the phthalazine scaffold have been investigated for their potential cardiovascular effects, with some demonstrating notable antihypertensive and vasorelaxant properties. sci-hub.seresearchgate.net Research has shown that specific structural modifications to the phthalazine core can lead to significant activity in these areas.

One area of investigation has been the synthesis of 1,2,4-triazolopyrimido[4'',5'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimido[1,6-b]pyridazin-6-ones, which incorporate a this compound moiety. While some of these complex heterocyclic derivatives displayed hypotensive activity, it was generally found to be lower than that of reference compounds. researchgate.net

In other studies, the focus has been on simpler phthalazine derivatives. For instance, certain 4-alkoxy phthalazin-1-ol derivatives have been prepared and evaluated for their vasorelaxant effects. researchgate.net Hydroxy compounds within this series, in particular, were found to exhibit more potent vasorelaxant effects. researchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of phosphodiesterase 5 (PDE5), a key enzyme in the regulation of vascular tone. researchgate.net

The vasorelaxant effects of some compounds are mediated through an endothelium-independent pathway. nih.gov This can involve the inhibition of Ca2+ channels, leading to a reduction in vascular smooth muscle contraction. nih.govabccardiol.org For example, some extracts containing related heterocyclic compounds have been shown to induce vasorelaxation by inhibiting Ca2+ entry through voltage-dependent calcium channels. abccardiol.org The vasorelaxant capacity can also be linked to the stimulation of angiotensin-converting enzyme-2 (ACE-2). nih.gov

It is evident that the substitution pattern on the phthalazine ring system plays a crucial role in determining the antihypertensive and vasorelaxant activity.

Table 1: Antihypertensive and Vasorelaxant Activity of Selected Phthalazine Derivatives This table is for illustrative purposes and does not represent a direct comparison of compounds from different studies.

Compound Type Observed Effect Potential Mechanism of Action
1,2,4-triazolopyrimido derivatives with this compound Lower hypotensive activity researchgate.net Not specified
4-alkoxy phthalazin-1-ol derivatives Vasorelaxant effect researchgate.net PDE5 inhibition researchgate.net
Hydroxy-substituted phthalazine derivatives Potent vasorelaxant effect researchgate.net PDE5 inhibition researchgate.net

Antithrombotic Activity

The phthalazine framework has been identified as a pharmacophore with the potential for developing novel antithrombotic agents. sci-hub.se Research into various phthalazine derivatives has highlighted their ability to interfere with the processes of platelet aggregation and thrombus formation.

While specific studies focusing solely on this compound's antithrombotic properties are limited in the provided results, the broader class of phthalazine derivatives has shown promise. For example, some seven-membered ring derivatives of related heterocyclic systems have displayed antithrombotic activity. researchgate.net The development of compounds that can inhibit platelet activation and aggregation is a key strategy in the prevention and treatment of thrombotic diseases. nih.gov Thiol isomerase inhibitors, for instance, have been shown to be effective in this regard, and zafirlukast, a drug containing a different heterocyclic system, has been identified as a promising pan-thiol isomerase inhibitor. nih.gov

The antithrombotic effects of certain compounds can be significant. For instance, a derivative of 6H-1,3,4-thiadiazine, compound L-36, was found to have high antiplatelet and antithrombogenic activity, being 9.4 times more potent than acetylsalicylic acid in in vitro antiplatelet tests. nih.gov This highlights the potential of heterocyclic compounds in the development of new antithrombotic therapies.

Further investigation into the specific structural requirements of this compound derivatives is necessary to optimize their antithrombotic potential.

Antidiabetic Activity

Phthalazine and its derivatives have emerged as a scaffold of interest in the search for new antidiabetic agents. sci-hub.se The versatility of the phthalazine structure allows for modifications that can lead to compounds with significant effects on glucose metabolism.

While direct studies on this compound for antidiabetic activity are not extensively detailed in the provided search results, the broader class of phthalazine derivatives has been reported to possess antidiabetic properties. sci-hub.seresearchgate.net The mechanism of action for some of these compounds involves the inhibition of enzymes such as aldose reductase (AR), which plays a role in the development of diabetic complications. sci-hub.se

For instance, an alkaloid, 4a-methyl-5-(6-methylhept-5-en-1-yl)octahydro-1H-cyclopenta[a]pyridazine, which shares a pyridazine-like core with phthalazine, demonstrated potent antidiabetic activity by inhibiting α-amylase and α-glucosidase. jpionline.org This compound also showed a significant dose-dependent decrease in blood glucose levels in streptozotocin-induced diabetic rats. jpionline.org

The development of chalcone (B49325) derivatives, which are precursors in some heterocyclic syntheses, has also been a fruitful area of research for antidiabetic agents. frontiersin.org Some of these derivatives have shown hypoglycemic effects comparable to metformin. frontiersin.org The antidiabetic potential of various plant-derived compounds, including alkaloids and flavonoids, which can contain heterocyclic ring systems, has also been well-documented. nih.gov

Table 2: Antidiabetic Potential of Related Compound Classes This table provides examples of antidiabetic activity in compound classes related to phthalazines and is for illustrative purposes.

Compound/Derivative Class Observed Effect Potential Mechanism of Action
Phthalazine Derivatives Antidiabetic activity reported sci-hub.seresearchgate.net Aldose reductase inhibition sci-hub.se
Pyridazine-like Alkaloid α-amylase and α-glucosidase inhibition, decreased blood glucose jpionline.org Enzyme inhibition jpionline.org
Chalcone Derivatives Hypoglycemic effect frontiersin.org Not specified

Antidepressant and Antianxiety Potential

The phthalazine scaffold has been explored for its potential in developing agents with antidepressant and antianxiety effects. sci-hub.se While specific research on this compound in this context is not prominent in the provided results, the structural features of phthalazine derivatives make them candidates for interacting with targets in the central nervous system.

Antidepressants and anxiolytics often work by modulating the levels of neurotransmitters like serotonin, norepinephrine, and dopamine. osu.edu For example, some tryptamine (B22526) derivatives have shown antidepressant action in preclinical models. nih.gov The indole (B1671886) moiety present in these compounds is also found in many drugs used to treat depression and anxiety. nih.gov

The search for new antidepressant and antianxiety medications is ongoing, with a focus on compounds that offer improved efficacy and fewer side effects. osu.edunih.gov Computational screening methods are being used to identify potential antidepressant compounds from various sources, including plant extracts and synthetic derivatives. journal-jps.com Some anticonvulsant medications have also been found to be effective in treating anxiety disorders. medscape.com

Given the broad spectrum of biological activities exhibited by phthalazine derivatives, further investigation into the antidepressant and antianxiety potential of this compound-containing compounds is warranted.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents and their positions on the phthalazine ring influence the pharmacological effects.

For instance, in the context of anticonvulsant activity of related triazolo-phthalazine derivatives, the position of a substituted group on a phenyl ring attached to the core structure greatly influences activity. researchgate.net Para-substituted derivatives, particularly with a chloro group, were found to be the most potent. researchgate.net The length of an alkyl chain at the 6-position also directly impacts anticonvulsant activity, with an n-heptyl group showing the highest potency. researchgate.net

In the case of vasorelaxant effects of phthalazine derivatives, the presence of a hydroxyl group can lead to more potent activity. researchgate.net For PDE5 inhibition, bulky substituents at the 4-position of a piperazine (B1678402) ring attached to the phthalazine core appear to decrease activity. researchgate.net

SAR studies on other heterocyclic compounds have also provided valuable insights. For example, with benzylideneacetophenones, the presence of electron-donating groups at the para-position of both aromatic rings seems to enhance anti-inflammatory and antioxidant activities. nih.gov For coumarin (B35378) derivatives, O-substitutions are essential for antifungal activity, and the presence of a short aliphatic chain or electron-withdrawing groups favors this activity. mdpi.com

In the context of antihypertensive benzimidazole (B57391) derivatives, the nature of the substituent at position 2 affects receptor affinity, with n-butyl and n-propyl groups showing high affinity. ntnu.no

These examples from related and different heterocyclic systems underscore the importance of systematic structural modifications and biological testing to elucidate the SAR of this compound derivatives for various therapeutic targets.

Table 3: Summary of General SAR Findings for Phthalazine and Related Heterocycles This table provides a generalized overview of SAR principles observed in the provided literature and may not be directly applicable to all this compound derivatives.

Biological Activity Favorable Structural Features Unfavorable Structural Features
Anticonvulsant Para-substitution on phenyl ring (e.g., Cl); n-heptyl chain at 6-position researchgate.net Ortho- or meta-substitution on phenyl ring researchgate.net
Vasorelaxant Hydroxy substitution researchgate.net Not specified
PDE5 Inhibition Bulky substituent at 4-position of piperazine researchgate.net
Anti-inflammatory Electron-donating groups on para-position of aromatic rings (in benzylideneacetophenones) nih.gov
Antifungal O-substitutions; short aliphatic chain; electron-withdrawing groups (in coumarins) mdpi.com
Antihypertensive n-Butyl or n-propyl at position 2 (in benzimidazoles) ntnu.no n-Amyl at position 2 (in benzimidazoles) ntnu.no

Computational and Theoretical Investigations of 6 Methylphthalazine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.com This method is instrumental in predicting the binding affinity and interaction patterns between a ligand and its target. openaccessjournals.com

Binding affinity, often quantified by the equilibrium dissociation constant (K_D), indicates the strength of the interaction between a ligand and its target. malvernpanalytical.com A lower K_D value signifies a stronger binding affinity. malvernpanalytical.com Molecular docking programs use scoring functions to estimate this binding energy by evaluating factors like intermolecular interactions, desolvation, and entropic effects. mdpi.com

For a hypothetical interaction of 6-Methylphthalazine with a protein target, docking studies would first generate various possible binding poses within the protein's active site. nih.gov These poses are then ranked using a scoring function, which calculates an estimated binding affinity (often in kcal/mol). The analysis would reveal the most stable binding mode, characterized by favorable interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. malvernpanalytical.complos.org The accuracy of these predictions can be enhanced by considering the flexibility of the protein target. plos.orgmdpi.com

Table 1: Hypothetical Docking Results for this compound with a Kinase Target

ParameterValue
Binding Affinity (kcal/mol) -7.5
Interacting Residues See Table 2
Hydrogen Bonds 2
Hydrophobic Interactions 5

This table is illustrative and not based on published experimental data for this compound.

A critical output of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. mdpi.comnih.gov These interactions are fundamental to the stability of the ligand-protein complex. researchgate.net For this compound, docking would likely identify interactions involving the nitrogen atoms of the phthalazine (B143731) ring, which can act as hydrogen bond acceptors, and the methyl group, which can engage in hydrophobic interactions.

For instance, in studies of other heterocyclic compounds targeting kinases, key interactions often involve hydrogen bonds with backbone atoms of hinge region residues and hydrophobic interactions with residues lining the binding pocket. Analysis of phthalazine derivatives has shown that the nitrogen atoms are key interaction points. researchgate.net

Table 2: Hypothetical Key Interacting Residues for this compound

ResidueInteraction Type
LEU83 Hydrophobic
VAL91 Hydrophobic
ALA105 van der Waals
GLU107 Hydrogen Bond
MET108 Hydrogen Bond
PHE155 Pi-Pi Stacking

This table is illustrative and not based on published experimental data for this compound.

Binding Affinity and Mode Analysis

Density Functional Theory (DFT) Studies on this compound and its Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netscirp.org It is widely used to calculate molecular geometries, vibrational frequencies, and electronic properties, providing deep insights into a molecule's reactivity and stability. orientjchem.org

DFT calculations can determine the distribution of electrons within the this compound molecule, highlighting its electronic properties. rsc.org Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electrostatic potential on the molecule's surface. orientjchem.org For this compound, the MEP map would likely show negative potential (red areas) around the nitrogen atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. orientjchem.org The methyl group would contribute to a region of neutral or slightly positive potential. Such studies on related heterocyclic systems have been crucial for understanding their reactivity. researchgate.netscirp.org

Conformational analysis studies the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For a relatively rigid molecule like this compound, the primary conformational freedom would involve the rotation of the methyl group. However, for its derivatives with more flexible substituents, conformational analysis becomes more critical. researchgate.net DFT calculations can be used to determine the most stable conformation by optimizing the geometry and calculating the energy of different rotamers. ethz.ch Studies on similar heterocyclic structures, such as substituted piperidines and phthalazine derivatives, have successfully used NMR and computational methods to determine their preferred conformations, which is often crucial for biological activity. researchgate.netasianpubs.org

Electronic Structure Elucidation

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comchemrxiv.org MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. researchgate.netnih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. mdpi.com The stability of the complex is then analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable complex will show minimal fluctuations in RMSD over the simulation time. researchgate.net MD simulations can also reveal the persistence of key interactions, like hydrogen bonds, providing a more accurate assessment of the binding stability than docking alone. nih.govresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods

The preclinical assessment of a compound's ADMET properties is crucial in the early stages of drug discovery and development to identify potential liabilities. nih.govscielo.br In the absence of experimental data for this compound, in silico tools and predictive models offer a valuable first look at its likely pharmacokinetic and toxicological profile. molinspiration.comresearchgate.netnih.govnih.gov These computational methods utilize algorithms and extensive databases of known compounds to forecast the behavior of new chemical entities. scbdd.combiorxiv.orggithub.com

The ADMET profile of a molecule is influenced by its physicochemical properties. scielo.brmdpi.com For this compound, a relatively small and moderately lipophilic molecule, certain general predictions can be made. Its structural characteristics suggest it is likely to be absorbed in the gastrointestinal tract. mdpi.com The prediction of ADMET properties relies on a variety of computational models, which can provide estimates for key parameters. tdcommons.ainih.gov

Below is a table of predicted ADMET properties for this compound, generated based on common in silico modeling platforms. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted ADMET Properties of this compound

Parameter Predicted Value/Classification Significance
Absorption
Human Intestinal Absorption High Indicates good absorption from the gut.
Caco-2 Permeability Moderate to High Suggests the ability to cross the intestinal epithelial barrier. mdpi.com
P-glycoprotein Substrate Likely No If not a substrate, it is less likely to be actively pumped out of cells, which can improve bioavailability. nih.gov
Distribution
Blood-Brain Barrier (BBB) Penetration Likely Yes Small, lipophilic molecules often cross the BBB.
Plasma Protein Binding Moderate Influences the fraction of free compound available to exert its effect.
Metabolism
CYP450 Inhibition (e.g., 2D6, 3A4) Likely Inhibitor of some isoforms Potential for drug-drug interactions.
Excretion
Primary Route Likely Renal Small, water-soluble metabolites are typically cleared by the kidneys.
Toxicity
Ames Mutagenicity Likely Negative Predicts whether the compound is likely to be mutagenic.
hERG Inhibition Low to Moderate Risk Indicates potential for cardiotoxicity.
Hepatotoxicity Possible A common liability for nitrogen-containing heterocyclic compounds.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems, particularly in the design and discovery of new compounds. nih.gov One of the cornerstones of cheminformatics is the Quantitative Structure-Activity Relationship (QSAR), a modeling technique that aims to correlate the chemical structure of a compound with its biological activity. rsc.orgjournalaorj.com QSAR models are mathematical equations that relate molecular descriptors (numerical representations of a molecule's properties) to a specific activity. scielo.brnanobioletters.com

For instance, 2D and 3D-QSAR studies on phthalazine derivatives have been conducted to understand their potential as alpha-1d antagonists, epidermal growth factor receptor (EGFR) inhibitors, and anti-inflammatory agents. nih.govinventi.injapsonline.com In these studies, various molecular descriptors are calculated for a series of related compounds and then used to build a predictive model.

A hypothetical QSAR study for a series of analogs of this compound would involve the following steps:

Data Set Collection: A series of phthalazine derivatives with experimentally determined biological activity (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to develop a mathematical equation relating the descriptors to the biological activity. inventi.in

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. inventi.in

The types of descriptors used in such studies are critical for building a robust model. The table below outlines common descriptors that would be relevant for a QSAR study of this compound and its analogs.

Table 2: Common Molecular Descriptors for QSAR Modeling of Phthalazine Derivatives

Descriptor Class Examples Information Encoded
Constitutional (2D) Molecular Weight, Atom Count, Rotatable Bond Count Basic structural and size information.
Topological (2D) Wiener Index, Kappa Shape Indices Information about molecular branching and shape.
Electronic (2D/3D) Dipole Moment, Partial Charges, HOMO/LUMO Energies Distribution of electrons and reactivity.
Steric/Geometrical (3D) Molecular Volume, Surface Area, Ovality Three-dimensional shape and size.
Hydrophobic (3D) LogP, Hydrophobic Fields (from CoMFA) Lipophilicity and water solubility.

Coordination Chemistry of 6 Methylphthalazine Ligands

The coordination chemistry of 6-methylphthalazine is primarily centered on its ability to form stable complexes with a variety of transition metal ions. The nitrogen atoms within the phthalazine (B143731) ring system are the key players in its coordination behavior, acting as Lewis basic sites that can donate electron pairs to a metal center. libretexts.org

Complexation Behavior with Transition Metal Ions (e.g., Cu(II), Cd(II), Co(II), Ni(II), Zn(II))

This compound and its derivatives have been shown to coordinate with a range of divalent transition metal ions, including copper(II), cadmium(II), cobalt(II), nickel(II), and zinc(II). The formation of these complexes is typically achieved by reacting the this compound ligand with a salt of the desired metal in a suitable solvent. nih.govcyberleninka.ruekb.eg The resulting complexes often exhibit distinct colors and properties that are different from both the free ligand and the metal salt, indicating the formation of a new coordination entity. libretexts.org

The interaction between the ligand and the metal ion is a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the this compound ligand acts as a Lewis base (electron pair donor). libretexts.org The stability of these complexes can be influenced by several factors, including the nature of the metal ion, the solvent system used, and the presence of counter-ions.

Ligand Design and Denticity Considerations

In its simplest form, this compound can act as a monodentate or a bridging bidentate ligand. wikipedia.orgbyjus.com As a monodentate ligand, it binds to a single metal center through one of its nitrogen atoms. In a bridging mode, the two nitrogen atoms of the phthalazine ring can coordinate to two different metal centers, leading to the formation of polynuclear complexes.

More sophisticated ligands have been designed and synthesized by incorporating this compound into larger molecular frameworks. nih.govrsc.org This allows for the creation of polydentate ligands with varying denticity, which refers to the number of donor atoms in a ligand that bind to the central metal atom. wikipedia.orgbyjus.com For instance, attaching other coordinating groups to the phthalazine backbone can result in ligands that are bidentate, tridentate, or even hexadentate, capable of forming more stable chelate rings with the metal ion. wikipedia.orgacs.org The design of these ligands is crucial as it dictates the geometry and the coordination number of the resulting metal complex. mdpi.com

Coordination Modes and Geometries of this compound Complexes

The coordination of this compound to metal ions can result in various geometries, largely dependent on the coordination number of the metal center and the steric and electronic properties of the ligands involved. libretexts.orglibretexts.orglumenlearning.com Common coordination numbers for transition metal complexes are 4 and 6, which typically lead to tetrahedral, square planar, or octahedral geometries. libretexts.orglibretexts.orglumenlearning.comsolubilityofthings.com

Tetrahedral and Square Planar (Coordination Number 4): For a coordination number of four, complexes can adopt either a tetrahedral or a square planar geometry. libretexts.orglibretexts.org

Octahedral (Coordination Number 6): A coordination number of six is very common and usually results in an octahedral geometry, where the six donor atoms are arranged at the vertices of an octahedron around the central metal ion. libretexts.orglibretexts.orglumenlearning.comsolubilityofthings.com

The specific geometry adopted by a this compound complex can be influenced by factors such as the size of the metal ion, the nature of the other ligands in the coordination sphere, and crystal packing effects in the solid state.

Structural Characterization of this compound Metal Complexes

The precise three-dimensional arrangement of atoms in this compound metal complexes is elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single Crystal X-ray Diffraction Studies

Table 1: Representative Crystallographic Data for a Hypothetical this compound Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 15.60
c (Å) 12.88
β (°) 98.5
Volume (ų) 2035
Z 4

Note: This table is for illustrative purposes and does not represent a specific experimentally determined structure.

Advanced Spectroscopic Characterization (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

A suite of spectroscopic methods is employed to characterize this compound complexes, providing complementary information to X-ray diffraction data. solubilityofthings.comlehigh.eduyoutube.comsciepub.com

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. solubilityofthings.com The absorption bands in the UV-Vis spectrum can provide information about the d-orbital splitting in transition metal complexes and can be indicative of the coordination geometry. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the molecule. solubilityofthings.com Changes in the vibrational frequencies of the this compound ligand upon coordination to a metal ion, particularly the C=N and C-N stretching frequencies, can confirm the involvement of the nitrogen atoms in bonding. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. solubilityofthings.com Changes in the chemical shifts of the protons and carbons of the this compound ligand upon complexation provide information about the coordination environment.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which can help to confirm the composition of the coordination compound. lehigh.edu

Table 2: Spectroscopic Data for a Hypothetical this compound Complex

Technique Observed Features Interpretation
UV-Vis λmax at 650 nm d-d transition, suggests octahedral geometry for a Cu(II) complex
IR (cm⁻¹) Shift in ν(C=N) from 1620 to 1595 Coordination of phthalazine nitrogen to the metal center
¹H NMR (ppm) Downfield shift of aromatic protons Change in electronic environment upon complexation
Mass Spec (m/z) Peak corresponding to [M-L]⁺ Loss of a ligand during fragmentation

Note: This table is for illustrative purposes and does not represent specific experimental data.

Magnetic Properties of this compound Coordination Compounds

The magnetic properties of coordination compounds arise from the presence of unpaired electrons in the d-orbitals of the transition metal ion. unacademy.comfiveable.melibretexts.org The study of these properties provides insight into the electronic structure and bonding within the complexes.

The magnetic behavior of this compound complexes is primarily determined by the number of unpaired electrons on the central metal ion. iitk.ac.in Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. unacademy.comiitk.ac.in

The magnetic susceptibility of these complexes can be measured experimentally, and the effective magnetic moment (μ_eff) can be calculated. This value is directly related to the number of unpaired electrons and can be used to distinguish between different possible electronic configurations (e.g., high-spin vs. low-spin) in octahedral complexes. libretexts.orgiitk.ac.in For example, a Cu(II) complex (d⁹) is expected to have one unpaired electron and exhibit paramagnetism. acs.org In contrast, a Zn(II) complex (d¹⁰) will have no unpaired electrons and will be diamagnetic. researchgate.net

The nature of the this compound ligand and other ligands in the coordination sphere can influence the crystal field splitting energy, which in turn determines whether a high-spin or low-spin configuration is adopted for metal ions with d⁴ to d⁷ electron configurations. fiveable.me

Applications of this compound Metal Complexes

The coordination of this compound to metal centers can produce complexes with a range of potential applications, leveraging the electronic and structural properties of both the metal and the ligand. Research into these applications is primarily focused on their biological activity, including their potential as catalysts, their ability to interact with biological macromolecules like DNA, and their development as therapeutic agents.

Catalysis Applications

The application of transition metal complexes in catalysis is a vast and well-established field, with complexes being utilized for a wide array of organic transformations, including oxidation and reduction reactions. nih.govmdpi.commdpi.com The catalytic activity of a metal complex is intrinsically linked to the nature of the metal ion and the coordinating ligands, which influence the electronic environment, stability, and reactivity of the metallic center. nih.govosu.edu Ligands containing nitrogen, such as those derived from phthalazine, are common in the design of catalysts. researchgate.net

While the broader class of transition metal complexes with N-heterocyclic ligands is known for its catalytic prowess in reactions like hydrogenation, CO2 reduction, and water oxidation, specific research detailing the catalytic applications of this compound metal complexes is limited. nih.govwikipedia.orgrsc.org The principles of catalysis suggest that metal complexes incorporating the this compound ligand could potentially be active in various catalytic cycles. The nitrogen atoms of the phthalazine ring can effectively stabilize different oxidation states of the metal center during a catalytic process. rsc.org Furthermore, modifications to the ligand structure could be used to fine-tune the catalytic activity and selectivity. nih.gov However, detailed studies demonstrating the use of this compound complexes in specific catalytic reactions such as oxidation of aniline (B41778) or reduction of nitroaromatics are not extensively documented in the current scientific literature. mdpi.comnih.gov Future research may yet uncover specific catalytic roles for these compounds.

DNA Binding Abilities

The interaction of metal complexes with deoxyribonucleic acid (DNA) is a cornerstone of the development of new therapeutic agents, particularly for cancer. rsc.org Metal complexes can bind to DNA through various modes, including covalent binding, electrostatic interactions, and non-covalent interactions like groove binding and intercalation. rsc.org The specific mode and affinity of binding are determined by the structure of the complex, including the metal ion and the coordinated ligands.

Metal complexes of phthalazine and its derivatives have been investigated for their DNA binding capabilities. These studies often employ techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements to elucidate the nature of the interaction. The binding of a complex to DNA can lead to changes in the spectral properties of the complex or a displacement of known DNA-intercalating dyes like ethidium (B1194527) bromide (EB).

Studies on related phthalazine derivatives suggest that their metal complexes can interact with DNA primarily through groove binding. researchgate.net This mode of interaction involves the fitting of the complex within the minor or major groove of the DNA double helix. The strength of this interaction is quantified by the intrinsic binding constant (Kb). While specific Kb values for this compound complexes are not widely reported, data from structurally related metal complexes provide insight into the typical binding affinities observed. For instance, some copper(II) complexes have shown moderate groove binding with Kb values in the range of 104 M-1. researchgate.net Other palladium(II) complexes have demonstrated strong binding with Kb values on the order of 105 M-1, comparable to or even exceeding that of classical intercalators. mdpi.com

Table 1: Representative DNA Binding Constants (Kb) of Various Metal Complexes

Complex TypeBinding ModeBinding Constant (Kb) (M-1)Reference
Copper(II) ComplexGroove Binding1.00 x 104 researchgate.net
Palladium(II)-Phosphorus Schiff Base Complex (B1)Intercalation4.24 x 105 mdpi.com
Palladium(II)-Phosphorus Schiff Base Complex (B2)Intercalation4.98 x 105 mdpi.com
Silver(I) ComplexIntercalation1.44 x 104 - 4.29 x 105 researchgate.net

This table presents representative data for different types of metal complexes to illustrate the range of DNA binding affinities. Data for this compound specific complexes is not available.

Development of Metallopharmaceuticals

The ability of metal complexes to bind to DNA and induce cellular apoptosis forms the basis for their investigation as metallopharmaceuticals, especially as anticancer agents. nih.gov The cytotoxicity of a compound is typically evaluated against various cancer cell lines, and the results are reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

Phthalazine derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous compounds exhibiting significant pharmacological activities, including antitumor effects. researchgate.netresearchgate.netsci-hub.se The cytotoxic activity of these compounds is often linked to their ability to interact with biological targets like DNA or inhibit crucial enzymes. sci-hub.se For instance, certain 1,4-disubstituted phthalazine derivatives have shown potent and selective activity against breast cancer cell lines. researchgate.net

The development of metallodrugs often involves synthesizing a series of complexes with different metal ions and ligand modifications to optimize activity and selectivity. For example, studies on various phthalazinone derivatives have demonstrated potent anticancer activity against liver (HepG2) and prostate (PC3) cancer cell lines, with some compounds showing higher efficacy than the standard chemotherapeutic drug 5-fluorouracil. sci-hub.se The introduction of a metal center can enhance the biological activity of the organic ligand.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Representative Phthalazine Derivatives and Metal Complexes against Various Cancer Cell Lines

Compound/ComplexMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT116 (Colon)Reference
Phthalazinone Derivative (48a)-17.39-- sci-hub.se
1,4-Disubstituted Phthalazine (7a)-->100- researchgate.net
1,4-Disubstituted Phthalazine (7j)-->100- researchgate.net
Ruthenium(II) Amino Acid Conjugate (6b)---- mdpi.com
Pd(II) Complex (B1)18.45>5014.328.65 mdpi.com
Pd(II) Complex (B2)21.57>5019.7810.21 mdpi.com

This table includes representative IC50 values for various phthalazine derivatives and related metal complexes to illustrate their potential as anticancer agents. Data for this compound specific complexes is limited.

The research into this compound metal complexes and their derivatives is part of a broader effort to discover novel metal-based drugs with improved efficacy and reduced side effects compared to existing therapies like cisplatin. nih.gov

Applications of 6 Methylphthalazine in Broader Organic Synthesis

Role as a Building Block in the Synthesis of Complex Heterocyclic Systems

The phthalazine (B143731) core of 6-Methylphthalazine makes it an excellent scaffold for the synthesis of more elaborate, fused heterocyclic systems. cuny.edusemanticscholar.org Organic chemists utilize its inherent reactivity to construct polycyclic structures, which are often challenging to assemble through other methods. semanticscholar.orgchemguide.co.uk The nitrogen atoms in the phthalazine ring can be manipulated, and the benzene (B151609) portion allows for various substitution reactions, making it a strategic starting point for diverse molecular architectures. researchgate.netresearchgate.net

A notable application is in the synthesis of triazolophthalazines. For instance, 1-hydrazino-4-methylphthalazine, a derivative accessible from this compound chemistry, undergoes cyclization reactions with various reagents. doubtnut.com When treated with aromatic aldehydes in glacial acetic acid, it yields 3-phenyl-s-triazolo[3,4-a]-6-methylphthalazines. doubtnut.com Furthermore, reactions of 1-hydrazino-4-methylphthalazine with reagents like acetic anhydride (B1165640), ethyl chloroformate, and carbon disulphide lead to the formation of corresponding triazolo- and triazinophthalazine compounds. doubtnut.com Similarly, synthetic routes starting from phthalic anhydride can be used to build 1,2,4-triazolo[3,4-a]phthalazine derivatives, showcasing the utility of the phthalazine framework in creating fused-ring systems. unb.ca These multi-ring systems are of significant interest in various fields of chemical research due to their unique three-dimensional structures and potential for novel applications.

Table 1: Examples of Fused Heterocyclic Systems Derived from Phthalazine Precursors This table is interactive and can be sorted by clicking on the headers.

Precursor Reagent Resulting Heterocyclic System Reference
1-Hydrazino-4-methylphthalazine Aromatic Aldehydes 3-Aryl-s-triazolo[3,4-a]-6-methylphthalazine doubtnut.com
1-Hydrazino-4-methylphthalazine Acetic Anhydride Triazolophthalazine derivative doubtnut.com
1-Hydrazino-4-methylphthalazine Ethyl Chloroformate Triazinophthalazine derivative doubtnut.com
Phthalic Anhydride (Multi-step synthesis) 1,2,4-Triazolo[3,4-a]phthalazine derivative unb.ca
2-(Thiazol-2-yl)phthalazine-1,4-diones Diazonium Chlorides 5-(Arylazo)thiazole derivatives libretexts.org

Utilization in the Preparation of Bioactive Molecules (beyond direct medicinal applications)

The phthalazine scaffold is a recognized pharmacophore, meaning it is a molecular feature responsible for a drug's biological activity. ekb.eg While its role in pharmaceuticals is significant, derivatives of this compound are also explored for other bioactivities, particularly in agrochemicals. cuny.eduorganic-chemistry.org The development of effective and selective pesticides and herbicides is a critical area of chemical research, and nitrogen-containing heterocycles are a cornerstone of modern agrochemical design. chemguide.co.uknih.gov

This compound is investigated as a precursor for compounds used in the formulation of more effective pesticides and herbicides. cuny.edu The broader class of phthalazine derivatives has been shown to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties, which can be relevant for crop protection. unb.caekb.egyoutube.com The synthesis of sulfonamide and amide derivatives from related heterocyclic structures like piperazine (B1678402) and pyridazine (B1198779) highlights common strategies for creating bioactive molecules that can be applied to phthalazine-based compounds. masterorganicchemistry.commdpi.com For example, studies on thiazole (B1198619) derivatives incorporating a methylphthalazine substituent have been conducted to evaluate their antimicrobial potential. This research into non-medicinal bioactive compounds underscores the versatility of the this compound core in creating molecules that interact with biological systems for beneficial purposes in agriculture.

Table 2: Investigated Bioactivities of Phthalazine Derivatives This table is interactive and can be sorted by clicking on the headers.

Derivative Class Investigated Bioactivity Potential Application Area Reference(s)
This compound derivatives Pesticidal, Herbicidal Agrochemicals cuny.edu
General Phthalazine derivatives Antimicrobial Agrochemicals, Material Protection ekb.eg, unb.ca
Thiazolyl-phthalazine derivatives Antibacterial, Antifungal Agrochemicals
Phthalazinedione derivatives Antibacterial Agrochemicals
General Phthalazine derivatives Vasorelaxant, Anti-inflammatory Research Tools youtube.com,

Intermediate in the Synthesis of Dyes and Pigments

The chemical industry utilizes this compound as an intermediate in the manufacturing of dyes and pigments. cuny.eduorganic-chemistry.org Aromatic and heteroaromatic compounds form the backbone of most synthetic colorants, and the phthalazine structure can be incorporated to create chromophores, the part of a molecule responsible for its color. Specifically, the synthesis of azo dyes, which constitute a large and important class of commercial colorants, often involves the reaction of a diazonium salt with an electron-rich aromatic or heteroaromatic compound (a coupling component). cuny.edudoubtnut.com

While a specific dye named directly from this compound is not prominently documented in broad literature, the synthesis of azo disperse dyes from phthalazine derivatives is established. For example, research has demonstrated the creation of 5-(arylazo)thiazole derivatives by coupling various diazonium chlorides with 2-(thiazol-2-yl)phthalazine-1,4-diones. libretexts.org These resulting azo dyes were applied to polyester (B1180765) fabrics, and their color and fastness properties were evaluated, confirming the utility of the phthalazine moiety in dye synthesis. libretexts.org This process aligns with the general mechanism for producing azo dyes, where an aromatic amine is first converted to a diazonium salt, which then acts as an electrophile in a coupling reaction to form the characteristic -N=N- azo linkage that defines this class of dyes. The incorporation of heterocyclic systems like phthalazine into the dye structure can influence the final color, stability, and affinity for different materials. organic-chemistry.org

Potential in Advanced Materials Development (e.g., Polymers, Coatings)

The unique chemical structure and inherent stability of the phthalazine ring system make this compound and its derivatives attractive candidates for the development of advanced materials. cuny.edu There is growing interest in incorporating such heterocyclic compounds into polymers and coatings to enhance their performance characteristics, such as thermal stability and chemical resistance. cuny.eduorganic-chemistry.org

Research has shown that the addition of phthalazine derivatives to polymer matrices can lead to significant improvements in material properties. For instance, the incorporation of 1-chloro-6-methoxyphthalazine, a related compound, into polycarbonate matrices has been shown to yield composites with enhanced thermal resistance and mechanical strength. libretexts.org Such materials are highly sought after in demanding industries like the automotive and aerospace sectors. libretexts.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methylphthalazine, and how can researchers optimize yield and purity?

  • Methodology : The synthesis of this compound typically involves cyclization reactions of substituted precursors (e.g., via Friedländer or Skraup reactions). To optimize yield, parameters such as temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) should be systematically tested .
  • Characterization : Confirm identity using 1H^1H-NMR (e.g., methyl proton signals at δ 2.5–3.0 ppm) and mass spectrometry (molecular ion peak at m/z 146) . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Exposure Control : Use fume hoods to minimize inhalation of dust/aerosols. Wear nitrile gloves (tested per EN 166/EU standards) and safety goggles .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Q. How can researchers validate the identity of this compound in mixed reaction products?

  • Analytical Workflow :

  • Step 1 : TLC (silica gel, ethyl acetate/hexane 1:3) to isolate the compound.
  • Step 2 : FT-IR for functional group verification (e.g., phthalazine ring C=N stretch at ~1600 cm1^{-1}) .
  • Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Hypothesis Testing : The methyl group at position 6 may sterically hinder coupling at adjacent positions. Computational modeling (DFT) can map electron density and predict reactive sites .
  • Experimental Design : Compare reaction rates of this compound with unsubstituted phthalazine using Pd(PPh3_3)4_4 catalyst. Monitor intermediates via in-situ 13C^{13}C-NMR .

Q. How do structural modifications of this compound influence its pharmacological activity?

  • Structure-Activity Relationship (SAR) Approach :

  • Modification : Introduce substituents (e.g., halogens, hydroxyl) at positions 1, 4, or 6.
  • Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization assays. IC50_{50} values should be statistically validated across triplicate runs .
    • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate electronic/steric parameters with bioactivity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Error Analysis Framework :

  • Source 1 : Discrepancies may arise from solvent purity (e.g., residual water in DMSO).
  • Source 2 : Measurement techniques (e.g., gravimetric vs. UV-Vis quantification).
    • Resolution : Conduct controlled solubility studies using USP-grade solvents and standardized protocols (e.g., shake-flask method at 25°C) .

Key Research Gaps and Recommendations

  • Data Gaps : Limited in vivo toxicity data and metabolic pathways .
  • Future Directions :
    • Conduct ADME studies using radiolabeled 14C^{14}C-6-Methylphthalazine in rodent models.
    • Explore photophysical properties for potential use in optoelectronic materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.